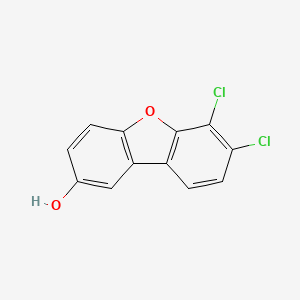
8-Hydroxy-3,4-dichlorodibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-3,4-dichlorodibenzofuran is a member of dibenzofurans.
Aplicaciones Científicas De Investigación
Metabolic Pathways in Animals
8-Hydroxy-3,4-dichlorodibenzofuran, a variant of dichlorodibenzofuran, undergoes metabolic transformations in animal models. In rats, it is metabolized to form sulfur-containing and hydroxylated metabolites, with sulfur-containing derivation and hydroxylation being major pathways. This understanding aids in the exploration of its environmental and biological impacts (Kuroki et al., 1989).
Mass Spectral Analysis
The analysis of hydroxy-polychlorinated dibenzofuran (PCDF) metabolites, including variants similar to 8-Hydroxy-3,4-dichlorodibenzofuran, demonstrates the compound's complex mass fragmentation patterns. This is vital for environmental monitoring and understanding the substance's behavior in various ecosystems (Kuroki et al., 1987).
Enzymatic Activity Induction
Studies have shown that chlorinated dibenzofurans, similar to 8-Hydroxy-3,4-dichlorodibenzofuran, induce aryl hydrocarbon hydroxylase in animal models. This enzyme plays a crucial role in xenobiotic metabolism, suggesting potential environmental and health implications of these compounds (Doyle & Fries, 1986).
Receptor Binding Affinities
The binding affinities of chlorinated dibenzofurans to specific receptors can be studied to understand their potential biological impacts. This includes their interactions with receptors that regulate various physiological processes, offering insights into potential health risks (Denommé et al., 1986).
Antagonistic Properties in Biological Systems
Some derivatives of dichlorodibenzofurans demonstrate partial antagonism in biological systems, affecting processes such as enzyme induction. These insights are crucial in understanding the potential therapeutic applications or toxicological risks of these compounds (Harris et al., 1989).
Biodegradation by Microorganisms
Microbial degradation of compounds like 8-Hydroxy-3,4-dichlorodibenzofuran is a key area of study for environmental remediation. Certain bacteria have shown the ability to degrade dibenzofurans, offering potential biotechnological solutions for dioxin pollution (Ishiguro et al., 2000).
Fungal Metabolism
Research on the metabolism of chlorinated dibenzofurans by fungi, like Phlebia lindtneri, opens up possibilities for bioremediation. Fungi can metabolize these compounds into less harmful substances, highlighting an ecological approach to managing environmental contaminants (Mori & Kondo, 2002).
Propiedades
Número CAS |
112699-85-1 |
|---|---|
Fórmula molecular |
C12H6Cl2O2 |
Peso molecular |
253.08 g/mol |
Nombre IUPAC |
6,7-dichlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H6Cl2O2/c13-9-3-2-7-8-5-6(15)1-4-10(8)16-12(7)11(9)14/h1-5,15H |
Clave InChI |
QEQWUOYIDHZUEL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C(=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC2=C(C=C1O)C3=C(O2)C(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







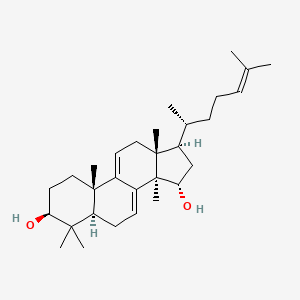
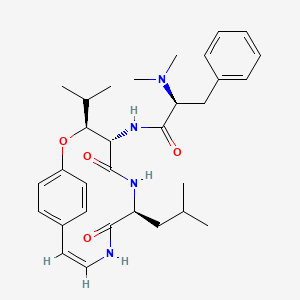
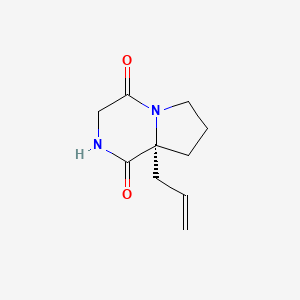
![Pentacyclo[19.3.1.1(3,7).1(9,13).1(15,19)]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene](/img/structure/B1250510.png)
![1H-Pyrrolizin-1-one, 2,3-dihydro-2-[[(4-methylphenyl)amino]methyl]-](/img/structure/B1250511.png)

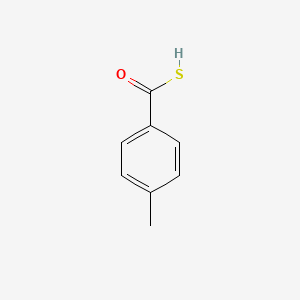
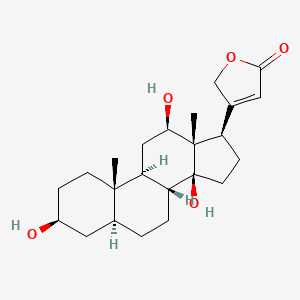
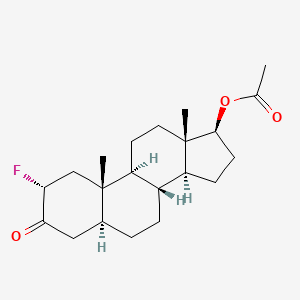
![N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide](/img/structure/B1250518.png)